molecular formula C23H21N3O3 B2714524 N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide CAS No. 1797182-42-3

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide

Cat. No.: B2714524
CAS No.: 1797182-42-3
M. Wt: 387.439
InChI Key: TYWFYMMVTLNFEP-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide is a heterocyclic acetamide derivative featuring an imidazo[1,2-a]pyridine core linked to a phenyl group and a 2-methoxyphenoxy moiety. This compound belongs to a class of molecules known for their pharmacological relevance, particularly in central nervous system (CNS) modulation, antimicrobial activity, and enzyme inhibition . The imidazo[1,2-a]pyridine scaffold is structurally analogous to commercial drugs like Zolpidem and Alpidem, which are GABA_A receptor agonists . The 2-methoxyphenoxy group enhances solubility and bioavailability compared to purely aromatic substituents, while the acetamide linkage provides flexibility for structural diversification .

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-28-20-11-5-6-12-21(20)29-17-23(27)26(18-9-3-2-4-10-18)16-19-15-24-22-13-7-8-14-25(19)22/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWFYMMVTLNFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the methoxyphenoxy group and the phenylacetamide group. Common reagents used in these steps include halogenated intermediates, amines, and coupling agents under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated molecule.

Scientific Research Applications

Biological Activities

The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities. Compounds containing this structure have exhibited:

  • Anticancer Activity : Various derivatives of imidazo[1,2-a]pyridine have shown efficacy against different cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the inhibition of critical pathways associated with tumor growth and proliferation .
  • Antimicrobial Properties : Research indicates that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal activities. These compounds can disrupt microbial cell functions, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives, suggesting their role in treating inflammatory diseases by inhibiting specific cytokines or inflammatory pathways .

Synthetic Methodologies

The synthesis of N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide can be achieved through various methodologies:

  • Ultrasonication Techniques : Recent advancements have utilized ultrasonication combined with molecular iodine as a catalyst for synthesizing imidazo[1,2-a]pyridine derivatives. This method enhances yield and reduces reaction time while being environmentally friendly .
  • One-Pot Reactions : One-pot synthesis strategies have been developed to streamline the production of imidazo[1,2-a]pyridine derivatives. These methods often combine multiple reactants in a single reaction vessel, simplifying purification processes and improving overall efficiency .

Therapeutic Uses

Given its biological profile, this compound has potential applications in various therapeutic areas:

  • Cancer Therapy : The compound's ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anticancer drug. Its efficacy in preclinical models could lead to clinical trials aimed at evaluating its safety and effectiveness in humans.
  • Infectious Diseases : With its antimicrobial properties, this compound may serve as a basis for new antibiotics or antifungal medications, particularly in an era where antibiotic resistance is a growing concern.

Case Studies and Research Findings

Several studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of MCF-7 breast cancer cells with IC50 values indicating potent activity.
Antimicrobial PropertiesShowed broad-spectrum activity against various bacterial strains with minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics.
Synthesis MethodologyReported high yields (up to 96%) using molecular iodine as a catalyst in environmentally benign conditions.

Mechanism of Action

The mechanism of action for “N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Key Analogs
Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Imidazo[1,2-a]pyridine 2-Methoxyphenoxy, Phenyl Acetamide, Methoxy
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole Naphthyloxy, Phenyl Acetamide, Triazole
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide (I) Imidazo[1,2-a]pyridine Phenyl Acetamide
2-(6-Chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-α]pyridine-3-yl)-N,N-diethylacetamide Imidazo[1,2-a]pyridine Chloro, Fluoropropoxy, Diethyl Acetamide, Fluorine
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Thiophene, Phenyl Schiff Base

Key Observations :

  • Fluorinated derivatives (e.g., ) exhibit improved metabolic stability due to fluorine’s electronegativity, whereas the target compound’s methoxy group may favor solubility .
  • Schiff base analogs (e.g., ) show distinct electronic profiles due to the imine (C=N) linkage, contrasting with the acetamide’s hydrogen-bonding capability .

Key Observations :

  • Triazole-containing analogs (e.g., 6a) are synthesized via click chemistry (Cu-catalyzed cycloaddition), whereas imidazo[1,2-a]pyridine cores often require transition-metal-mediated cyclization .
  • The target compound’s synthesis may involve N-alkylation of imidazo[1,2-a]pyridine with 2-(2-methoxyphenoxy)acetyl chloride, analogous to methods in .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Data for Selected Compounds
Compound Biological Activity IC₅₀/EC₅₀ Key Findings Reference
Target Compound Hypothetical CNS modulation N/A Structural similarity to Zolpidem suggests GABA_A affinity
11d (Indole-triazole analog) α-Glucosidase inhibition 12.3 µM Superior activity due to indole-carbohydrazide linkage
2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-thieno[2,3-d]pyrimidin-1-yl)-N-arylacetamides Antimicrobial MIC: 4–16 µg/mL Thienopyrimidine hybrid enhances bacterial membrane disruption
2-(6-Chloro-...-diethylacetamide Anticancer (hypothetical) N/A Fluoropropoxy group may improve blood-brain barrier penetration

Key Observations :

  • The 2-methoxyphenoxy group in the target compound may confer dual functionality: the methoxy group enhances solubility, while the phenoxy moiety participates in hydrophobic interactions .
  • Triazole-linked analogs (e.g., 11d) exhibit enzyme inhibition via hydrogen bonding with the triazole’s nitrogen atoms, a feature absent in the target compound’s acetamide .
  • Fluorinated derivatives (e.g., ) are hypothesized to exhibit improved pharmacokinetics but may face synthetic complexity compared to the target compound’s simpler structure .

Biological Activity

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives, which are recognized for their diverse biological activities and therapeutic potential. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and synthesis methodologies.

Chemical Structure

The compound can be represented by the following structural formula:

N imidazo 1 2 a pyridin 3 ylmethyl 2 2 methoxyphenoxy N phenylacetamide\text{N imidazo 1 2 a pyridin 3 ylmethyl 2 2 methoxyphenoxy N phenylacetamide}

Pharmacological Properties

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their wide range of biological activities. The specific compound exhibits several notable pharmacological effects:

  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, studies have shown that certain derivatives possess significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both bacterial and fungal strains. This is particularly relevant in the context of rising antibiotic resistance .
  • Anti-inflammatory Effects : Some studies suggest that imidazo[1,2-a]pyridine derivatives may exert anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural components. Key factors include:

  • Substituents on the Pyridine Ring : Variations in substituents can significantly alter the potency and selectivity of these compounds. For example, modifications at the 3-position of the imidazo ring have been correlated with enhanced biological activity against specific targets .
  • Linker Variations : The nature and length of the linker connecting the imidazo moiety to other functional groups (e.g., phenyl or methoxy groups) can impact both solubility and bioavailability. Longer linkers may enhance flexibility but could also reduce binding affinity to target proteins .

Synthesis Methodologies

The synthesis of this compound typically involves multiple steps:

  • Formation of Imidazo[1,2-a]pyridine Core : This can be achieved through various methods such as multicomponent reactions or condensation reactions involving 2-aminopyridines and appropriate aldehydes or ketones under acidic conditions.
  • Functionalization : Subsequent steps involve introducing side chains (e.g., methoxy and phenyl groups) via nucleophilic substitution or coupling reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Studies

Several studies have highlighted the biological efficacy of imidazo[1,2-a]pyridine derivatives:

  • Study 1 : A recent investigation evaluated a series of imidazo[1,2-a]pyridine analogs for their anticancer properties. The study found that compounds with specific substitutions at the 4-position exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anticancer potential .
  • Study 2 : Another research focused on the antimicrobial properties of these derivatives demonstrated that certain compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents in an era of increasing resistance .

Q & A

How can reaction conditions be optimized to improve the synthesis yield of N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide?

Basic Research Focus
The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step reactions, such as substitution, reduction, and condensation. For example, describes a substitution reaction using alkaline conditions to generate intermediates, followed by iron powder reduction under acidic conditions . To optimize yield:

  • Catalyst Selection : Use copper diacetate (Cu(OAc)₂) in click chemistry reactions (e.g., 1,3-dipolar cycloaddition) to enhance regioselectivity and reduce side products .
  • Solvent Systems : Employ mixed solvents like tert-BuOH:H₂O (3:1) to balance solubility and reaction kinetics .
  • Temperature Control : Mild conditions (room temperature) minimize decomposition of sensitive intermediates .

How should conflicting spectroscopic data (e.g., NMR, IR) be resolved during structural characterization?

Advanced Research Focus
Discrepancies in NMR or IR spectra may arise from impurities, tautomerism, or overlapping signals. provides detailed NMR assignments for analogous compounds, such as δ 5.38 ppm for –NCH₂CO– protons and δ 165.0 ppm for the carbonyl carbon .

  • 2D NMR Techniques : Use HSQC or HMBC to resolve ambiguous proton-carbon correlations.
  • X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable (e.g., discusses crystalline forms of related imidazo[1,2-a]pyridine carboxamides) .
  • Computational Validation : Compare experimental IR peaks (e.g., C=O stretch at 1671–1682 cm⁻¹) with DFT-calculated vibrational frequencies .

What in vitro and in vivo assays are suitable for evaluating the biological activity of this compound?

Basic Research Focus
Imidazo[1,2-a]pyridine derivatives often target enzymes or receptors. highlights anti-inflammatory activity testing using COX-2 inhibition assays . Recommended methods:

  • Binding Affinity Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with targets like kinases or GPCRs .
  • Cellular Efficacy : MTT assays for cytotoxicity and ELISA for cytokine profiling in relevant cell lines .
  • In Vivo Models : Murine models of inflammation or xenograft studies, with pharmacokinetic analysis via HPLC-MS .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Advanced Research Focus
and emphasize modifications to the imidazo[1,2-a]pyridine core and acetamide side chains . Key strategies:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenyl ring to modulate electronic effects and binding affinity .
  • Bioisosteric Replacement : Replace the methoxyphenoxy group with a thiophenoxy or naphthyloxy moiety to assess steric and lipophilic contributions .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to explore targeted protein degradation .

What methodologies are recommended for analyzing pharmacokinetic properties (e.g., bioavailability, metabolism)?

Advanced Research Focus
and suggest using LC-MS/MS to quantify plasma concentrations and metabolic stability .

  • ADME Profiling :
    • Solubility : Shake-flask method with HPLC quantification at physiological pH .
    • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration .
    • Metabolite Identification : Liver microsome incubations with high-resolution mass spectrometry (HRMS) .

How can reaction mechanisms (e.g., cycloaddition, condensation) be validated for key synthetic steps?

Basic Research Focus
and describe 1,3-dipolar cycloaddition and condensation mechanisms . Mechanistic validation tools:

  • Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps.
  • Isotopic Labeling : Use ¹³C-labeled cyanoacetic acid to track incorporation during condensation .
  • Computational Modeling : DFT calculations to map transition states and confirm regioselectivity in cycloadditions .

What purification techniques are effective for isolating high-purity this compound?

Basic Research Focus
and recommend:

  • Recrystallization : Use ethanol or ethyl acetate for intermediates with low solubility .
  • Column Chromatography : Silica gel with hexane:ethyl acetate gradients (8:2 to 6:4) for azide intermediates .
  • HPLC Prep : Reverse-phase C18 columns for final product purification .

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